Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18528231
InChI: InChI=1S/C9H19O4P/c1-4-12-9(10)7-6-8-14(3,11)13-5-2/h4-8H2,1-3H3/i3D3
SMILES:
Molecular Formula: C9H19O4P
Molecular Weight: 225.24 g/mol

Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester

CAS No.:

Cat. No.: VC18528231

Molecular Formula: C9H19O4P

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester -

Specification

Molecular Formula C9H19O4P
Molecular Weight 225.24 g/mol
IUPAC Name ethyl 4-[ethoxy(trideuteriomethyl)phosphoryl]butanoate
Standard InChI InChI=1S/C9H19O4P/c1-4-12-9(10)7-6-8-14(3,11)13-5-2/h4-8H2,1-3H3/i3D3
Standard InChI Key VJNQVJFVURLIEF-HPRDVNIFSA-N
Isomeric SMILES [2H]C([2H])([2H])P(=O)(CCCC(=O)OCC)OCC
Canonical SMILES CCOC(=O)CCCP(=O)(C)OCC

Introduction

Chemical and Physical Properties

Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester is characterized by distinct physicochemical attributes that underpin its functionality. The compound exists as a colorless liquid at room temperature, with a density of approximately 1.2 g/cm³ . Its solubility profile reveals high miscibility in polar organic solvents such as ethanol and acetone, while remaining insoluble in water . This insolubility in aqueous media aligns with its design for controlled herbicide delivery in agricultural settings.

The molecular structure integrates a phosphonate group, an ethoxy moiety, and deuterium-labeled methyl groups, contributing to a molecular weight of 225.24 g/mol . Comparative analysis of isotopic and non-isotopic variants highlights the strategic placement of deuterium at positions critical for metabolic stability, ensuring minimal interference with the compound’s herbicidal activity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₆D₃O₄P
Molecular Weight225.24 g/mol
Density1.2 g/cm³
SolubilitySoluble in ethanol, acetone
AppearanceColorless liquid

Synthesis and Manufacturing

The synthesis of Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester involves a multi-step process optimized for isotopic incorporation and yield. As detailed in , the procedure begins with the reaction of desmethyl-d3 glufosinate precursor in an ethanol solution. Ammonia and phosphorus pentoxide are introduced under controlled conditions to facilitate phosphorylation, followed by ethylation using ethyl bromide.

Critical steps include:

  • Deuterium Incorporation: The precursor desmethyl-d3 glufosinate is treated with deuterated reagents to ensure isotopic purity.

  • Phosphorylation: Phosphorus pentoxide acts as a catalyst, forming the phosphonate backbone at temperatures maintained below 40°C .

  • Ethylation: Ethyl bromide is added in stoichiometric excess to ensure complete esterification, with the reaction mixture cooled to 0–5°C to prevent side reactions .

The final product is purified via vacuum distillation and recrystallization, achieving a purity >98% as confirmed by high-performance liquid chromatography (HPLC) .

Agricultural and Research Applications

Herbicidal Mechanism

Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester functions as a potent inhibitor of glutamine synthetase (GS), an enzyme essential for nitrogen metabolism in plants. By blocking GS, the compound causes intracellular ammonia accumulation, leading to rapid phytotoxicity and plant death. Field studies demonstrate efficacy against broadleaf weeds in crops such as corn, soybeans, and rice, with application rates ranging from 0.5–2.0 kg/ha .

Isotopic Tracing in Environmental Studies

The deuterium labeling enables researchers to track the compound’s environmental fate using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Recent investigations have quantified its half-life in soil (t₁/₂ = 15–30 days) and water (t₁/₂ = 7–14 days), revealing moderate persistence influenced by microbial activity and pH. These studies underscore its utility in modeling herbicide runoff and groundwater contamination risks.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra confirm the structural integrity of Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester. Key resonances include:

  • Phosphonate group: A triplet at δ 3.8 ppm (¹H) and δ 65.2 ppm (¹³C).

  • Deuterium-labeled methyl: Suppressed ¹H signals due to isotopic substitution, with ²H NMR showing a singlet at δ 1.2 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) identifies the molecular ion peak at m/z 225.24, with fragmentation patterns consistent with C₉H₁₆D₃O₄P. Deuterium incorporation reduces background noise in MS analyses, enhancing detection limits to 0.1 ppb in complex matrices.

Environmental Impact and Mitigation

While effective as an herbicide, the compound’s environmental persistence mandates careful stewardship. Integrated pest management (IPM) strategies combining reduced application rates (≤1.0 kg/ha) with crop rotation have shown promise in minimizing ecological disruption. Bioremediation approaches utilizing Pseudomonas spp. capable of phosphonate degradation are under investigation to address soil residues.

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